

Application Notes and Protocols: Synthesis of 2-Bromo-3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3,5-dinitrobenzoic acid

Cat. No.: B047378

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3,5-dinitrobenzoic acid is a valuable chemical intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its multifunctional structure, featuring a carboxylic acid, a bromine atom, and two nitro groups, allows for diverse chemical modifications, making it a key building block for complex molecular architectures. This document provides a detailed protocol for a plausible two-step synthesis of **2-Bromo-3,5-dinitrobenzoic acid**, commencing from benzoic acid. The proposed pathway involves the dinitration of benzoic acid to yield 3,5-dinitrobenzoic acid, followed by a selective bromination.

Physicochemical Data

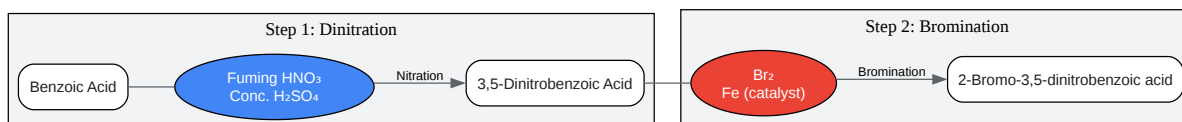
A summary of the key physical and chemical properties of the target compound, **2-Bromo-3,5-dinitrobenzoic acid**, is presented in Table 1.

Table 1: Physicochemical Properties of **2-Bromo-3,5-dinitrobenzoic acid**

Property	Value
CAS Number	116529-60-3[1]
Molecular Formula	C ₇ H ₃ BrN ₂ O ₆ [1]
Molecular Weight	291.01 g/mol [1]
Appearance	Not explicitly stated, likely a crystalline solid.
Melting Point	Not available in search results.
Purity (Typical)	>98.0% (Typical for similar commercial products)[2]

Proposed Synthetic Pathway

The synthesis of **2-Bromo-3,5-dinitrobenzoic acid** can be logically achieved through a two-step process starting from benzoic acid. The proposed pathway involves the initial dinitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by the bromination of this intermediate.



[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **2-Bromo-3,5-dinitrobenzoic acid**.

Experimental Protocols

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

This protocol is adapted from a well-established procedure for the nitration of benzoic acid.[3]
[4]

Materials:

- Benzoic acid
- Concentrated sulfuric acid (H_2SO_4 , sp. gr. 1.84)
- Fuming nitric acid (HNO_3 , sp. gr. 1.5)
- Ice
- Distilled water
- 50% Ethanol

Equipment:

- Round-bottomed flask (2 L)
- Beaker
- Ice bath
- Magnetic stirrer and stir bar or mechanical stirrer
- Heating mantle or oil bath
- Büchner funnel and filter flask

Procedure:

- In a 2 L round-bottomed flask, carefully add 61 g (0.5 mole) of benzoic acid to 300 mL of concentrated sulfuric acid.
- Stir the mixture until the benzoic acid is completely dissolved.
- In a well-ventilated fume hood, cool the mixture in an ice bath.
- Slowly add 100 mL of fuming nitric acid in small portions, ensuring the temperature of the reaction mixture is maintained between 70°C and 90°C by external cooling.[3]

- After the addition is complete, cover the flask and let it stand for at least one hour.
- Heat the mixture on a steam bath for 4 hours.
- Add an additional 75 mL of fuming nitric acid and continue heating on the steam bath for 3 hours, followed by heating in an oil bath at 135-145°C for another 3 hours.[3]
- Allow the reaction mixture to cool to room temperature.
- Carefully pour the cooled mixture over a mixture of 800 g of crushed ice and 800 mL of water with vigorous stirring.
- Allow the precipitate to stand for 30 minutes.
- Collect the crude 3,5-dinitrobenzoic acid by vacuum filtration using a Büchner funnel and wash the solid with cold water until the washings are free of sulfates.
- The crude product can be recrystallized from 50% ethanol to yield purified 3,5-dinitrobenzoic acid (yields typically 54-58%, with a melting point of 205-207°C).[3]

Step 2: Synthesis of 2-Bromo-3,5-dinitrobenzoic acid

This is a general protocol for the bromination of a deactivated aromatic ring, which should be performed with caution.

Materials:

- 3,5-Dinitrobenzoic acid (from Step 1)
- Liquid bromine (Br_2)
- Iron filings (Fe) or anhydrous iron(III) bromide (FeBr_3) as a catalyst
- Inert solvent (e.g., dichloromethane or 1,2-dichloroethane)
- 10% Sodium bisulfite (NaHSO_3) solution
- Saturated sodium bicarbonate (NaHCO_3) solution

- Concentrated hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Equipment:

- Three-necked round-bottomed flask
- Reflux condenser with a gas trap
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Büchner funnel and filter flask

Procedure:

- In a dry three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3,5-dinitrobenzoic acid and a catalytic amount of iron filings.
- Add a suitable volume of an inert solvent, such as dichloromethane, to dissolve or suspend the starting material.
- From the dropping funnel, add liquid bromine dropwise to the stirred reaction mixture at room temperature. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be neutralized by a gas trap.
- After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.

- Carefully quench the excess bromine by adding a 10% sodium bisulfite solution until the red-brown color of bromine disappears.
- Transfer the mixture to a separatory funnel.
- Extract the product into the aqueous phase by adding a saturated sodium bicarbonate solution.
- Separate the aqueous layer and wash it with the organic solvent to remove any unreacted starting material.
- Cool the aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric acid until the product precipitates.
- Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
- The crude product can be further purified by recrystallization from an appropriate solvent system.

Safety Precautions:

- All manipulations should be carried out in a well-ventilated fume hood.
- Concentrated acids and bromine are highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The reactions are exothermic and should be cooled appropriately to control the temperature.
- Handle bromine with extreme care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3,5-dinitrobenzoic acid | C7H3BrN2O6 | CID 3769937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 2-Bromo-3,5-dinitrobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047378#protocol-for-the-synthesis-of-2-bromo-3-5-dinitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com